5-(4-T-Butylsulfamoylphenyl)-3-methylphenol
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Overview
Description
5-(4-T-Butylsulfamoylphenyl)-3-methylphenol is an organic compound characterized by the presence of a tert-butylsulfamoyl group attached to a phenyl ring, which is further connected to a methylphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-T-Butylsulfamoylphenyl)-3-methylphenol typically involves a multi-step process. One common method includes the Friedel-Crafts alkylation reaction, where a tert-butyl group is introduced to the phenyl ring through electrophilic aromatic substitution . The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-T-Butylsulfamoylphenyl)-3-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can lead to the formation of quinones, while substitution reactions can yield various substituted derivatives of the original compound.
Scientific Research Applications
5-(4-T-Butylsulfamoylphenyl)-3-methylphenol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-T-Butylsulfamoylphenyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. The tert-butylsulfamoyl group can influence the compound’s reactivity and binding affinity to various biological molecules. The phenolic group may participate in hydrogen bonding and other interactions that modulate the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: A related compound with a tert-butyl group attached to a phenol ring.
4,4’-Di-tert-butylbiphenyl: Another similar compound with two tert-butyl groups attached to a biphenyl structure.
Uniqueness
5-(4-T-Butylsulfamoylphenyl)-3-methylphenol is unique due to the presence of both the tert-butylsulfamoyl group and the methylphenol moiety
Properties
IUPAC Name |
N-tert-butyl-4-(3-hydroxy-5-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12-9-14(11-15(19)10-12)13-5-7-16(8-6-13)22(20,21)18-17(2,3)4/h5-11,18-19H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIJLBKFSCPWEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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